molecular formula C19H20O3 B12536822 5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran

5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran

Katalognummer: B12536822
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: NESQAMPVNBIQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran is an organic compound characterized by the presence of two methoxyphenyl groups attached to a dihydropyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the dihydropyran ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under conditions such as reflux in organic solvents.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5,6-Bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: This compound shares structural similarities but has different functional groups and applications.

    2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Another structurally related compound with distinct chemical properties and uses.

Eigenschaften

Molekularformel

C19H20O3

Molekulargewicht

296.4 g/mol

IUPAC-Name

5,6-bis(4-methoxyphenyl)-3,4-dihydro-2H-pyran

InChI

InChI=1S/C19H20O3/c1-20-16-9-5-14(6-10-16)18-4-3-13-22-19(18)15-7-11-17(21-2)12-8-15/h5-12H,3-4,13H2,1-2H3

InChI-Schlüssel

NESQAMPVNBIQAL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(OCCC2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.